molecular formula C30H28N2O4 B4028514 N,N'-bis(2-phenoxyphenyl)hexanediamide

N,N'-bis(2-phenoxyphenyl)hexanediamide

Cat. No.: B4028514
M. Wt: 480.6 g/mol
InChI Key: BTFMTCIXPJZBMD-UHFFFAOYSA-N
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Description

N,N'-bis(2-phenoxyphenyl)hexanediamide is a high-purity diamide compound intended for research and development purposes. Compounds within this class, characterized by phenoxyphenyl groups linked by an aliphatic diamide chain, are of significant interest in materials science and organic electronics. Researchers are exploring their potential as organic semiconductors or as structural components for more complex molecular assemblies . The molecular structure, which incorporates flexible alkyl chains and rigid aromatic systems, may facilitate the formation of stable thin films, making it a candidate for use in the development of organic light-emitting diodes (OLEDs) or novel charge-transporting materials . As a diamide derivative, its mechanism of action in research settings is hypothesized to involve specific, directed molecular recognition and self-assembly processes driven by hydrogen bonding and π-π stacking interactions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

N,N'-bis(2-phenoxyphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c33-29(31-25-17-7-9-19-27(25)35-23-13-3-1-4-14-23)21-11-12-22-30(34)32-26-18-8-10-20-28(26)36-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMTCIXPJZBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-phenoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of N,N’-bis(2-phenoxyphenyl)hexanediamide can be scaled up using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and improved reaction rates. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-phenoxyphenyl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives of the phenoxy groups.

    Reduction: Hexanediamine derivatives with reduced amide groups.

    Substitution: Phenoxy-substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-bis(2-phenoxyphenyl)hexanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-phenoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The phenoxy groups can interact with various enzymes and receptors, modulating their activity. The hexanediamide backbone provides structural stability and facilitates the binding of the compound to its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-bis(2-phenoxyphenyl)hexanediamide with structurally related hexanediamide derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
This compound 2-Phenoxyphenyl C₃₀H₂₈N₂O₄ 504.56* Not reported High lipophilicity; potential antimicrobial use
N,N'-bis(3-chlorophenyl)hexanediamide 3-Chlorophenyl C₂₄H₂₀Cl₂N₂O₂ 463.34 Not reported Electron-withdrawing Cl groups; likely rigid structure
N,N'-bis(4-methoxyphenyl)hexanediamide 4-Methoxyphenyl C₂₆H₂₈N₂O₄ 448.51 Not reported Enhanced solubility (methoxy); used in polymer research
N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide 4-(Aminocarbonyl)phenyl C₂₆H₂₄N₄O₄ 480.50 >300 High thermal stability; synthesized via adipoyl chloride and 4-aminobenzamide
N1,N6-bis(4-aminophenyl)hexanediamide 4-Aminophenyl C₂₄H₂₄N₄O₂ 416.48 Not reported Amine groups enable crosslinking; material science applications
Hexanediamide with furan substituents Bis(2-furanylmethylene) groups C₁₆H₁₈N₄O₄ 330.34 Not reported Heterocyclic rings; potential fluorescence properties

* Calculated based on structural analogy.

Key Structural and Functional Differences:

Substituent Electronic Effects: 2-Phenoxyphenyl: The phenoxy group (-OPh) is electron-donating via resonance, increasing electron density on the aromatic ring. This enhances π-π stacking interactions but reduces solubility in polar solvents compared to methoxy derivatives . 4-Methoxyphenyl: Methoxy groups improve solubility in aqueous-organic mixtures, making this derivative suitable for pharmaceutical formulations .

Thermal Stability: Compounds like N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding between amide and carbonyl groups .

Biological Activity: Hexanediamides with aromatic substituents (e.g., 4-aminophenyl) show promise in antimicrobial research, as seen in analogs like benzathine benzylpenicillin derivatives . The 2-phenoxyphenyl variant’s lipophilicity may enhance membrane penetration in bacterial cells.

Q & A

Basic: What synthetic routes are available for N,N'-bis(2-phenoxyphenyl)hexanediamide, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via condensation reactions between hexanedioyl chloride and substituted aniline derivatives. For example, adipoyl chloride (hexanedioyl chloride) reacts with 2-phenoxyaniline in a 1:2 molar ratio in anhydrous dioxane under nitrogen atmosphere. The reaction is stirred at room temperature for 24 hours, yielding a precipitate that is filtered and washed with ethanol and ether . Key characterization techniques include:

  • 1H NMR : Peaks at δ 10.1–10.3 ppm (amide protons), δ 7.4–7.8 ppm (aromatic protons), and δ 2.4–1.6 ppm (alkyl chain protons) confirm the structure .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How does alkyl chain length (m) and substituent position (R) influence the antialgal activity of N,N'-diarylalkanediamides?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal parabolic dependencies between chain length (m) and inhibitory activity. For N,N'-bis(3,4-dichlorophenyl)hexanediamide (m=4), maximum inhibition of photosynthetic electron transport in spinach chloroplasts is observed due to optimal lipophilicity and membrane permeability . Substituent effects are critical:

Substituent (R)Chain Length (m)Relative Activity (%)
4-Cl4 (hexanediamide)100 (Maximum)
4-CH₃6 (octanediamide)85
3,4-Cl₂4 (hexanediamide)92
Electron-withdrawing groups (e.g., -Cl) enhance activity by increasing electrophilicity and membrane interaction. Chain lengths >6 reduce solubility, limiting bioavailability .

Basic: What strategies mitigate low aqueous solubility in this compound?

Methodological Answer:
Low solubility arises from hydrophobic aryl groups and rigid amide backbones. Strategies include:

  • Co-solvent Systems : Use DMSO:water (1:4 v/v) for in vitro assays .
  • Nanoparticle Formulation : Encapsulation in maltose-functionalized magnetic nanoparticles improves dispersion and bioavailability .
  • Salt Formation : Protonation of amide groups with HCl in polar solvents (e.g., methanol) enhances solubility for pharmacokinetic studies .

Advanced: How can computational modeling predict binding interactions with mycobacterial targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to study interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Key steps:

Ligand Preparation : Optimize geometry of This compound using Gaussian09 (B3LYP/6-31G*).

Docking : Identify binding pockets with grid boxes centered on InhA’s NADH-binding site.

MD Analysis : Simulate 100 ns trajectories to assess stability (RMSD < 2 Å) and hydrogen bonds with Tyr158 and NADH .
Results correlate with experimental IC₅₀ values, guiding rational design of analogs.

Basic: What spectroscopic and chromatographic methods validate purity post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (ACN:water gradient, 60:40 to 90:10), retention time ~12.3 min, purity >95% .
  • Mass Spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 509.2 (theoretical 508.5) confirms molecular weight .
  • TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1), Rf = 0.45 under UV254 .

Advanced: What in vitro models evaluate antimycobacterial efficacy?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA) : Test against M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth. MIC values <25 µg/mL indicate potency .
  • Time-Kill Kinetics : Log-phase cultures treated with 2× MIC; viability assessed via CFU counts at 0, 24, and 48 hours .
  • Cytotoxicity : Parallel testing on Vero cells (CC₅₀ >100 µg/mL ensures selectivity) .

Basic: How are synthetic by-products or impurities identified and resolved?

Methodological Answer:
Common impurities include:

  • Unreacted Aniline : Detected via TLC (lower Rf) and removed by washing with 1% HCl .
  • Oligomers : Size-exclusion chromatography (SEC) separates dimers/trimers (retention time < monomer) .
  • Oxidation Products : LC-MS identifies N-oxide derivatives (e.g., +16 Da mass shift) .

Advanced: Can this compound be functionalized for biochemical applications?

Methodological Answer:
Yes. The terminal amide groups allow covalent modification:

  • Polymer Brushes : Atom-transfer radical polymerization (ATRP) with 2-bromoisobutyryl hexanediamide initiators creates maltose-functionalized nanoparticles for glycopeptide enrichment .
  • Fluorescent Tagging : Reaction with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) at amide N-H yields probes for cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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